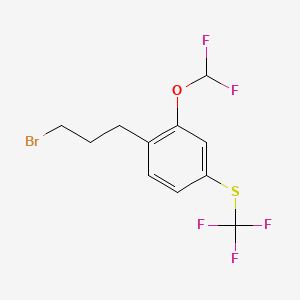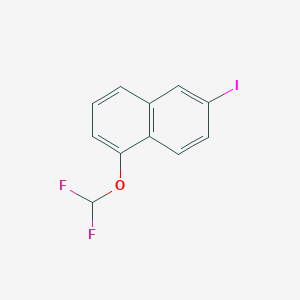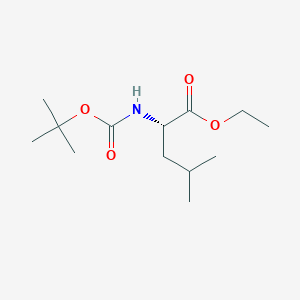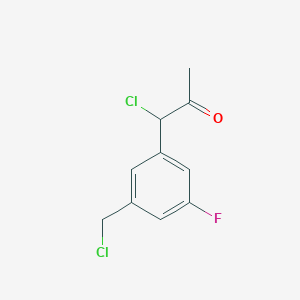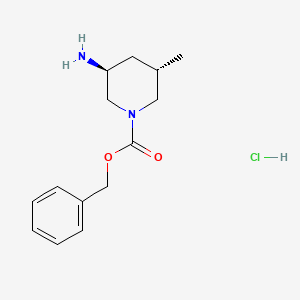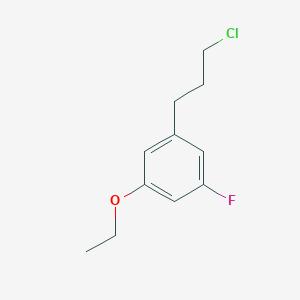
1-(3-Chloropropyl)-3-ethoxy-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-ethoxy-5-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the reaction of 3-ethoxy-5-fluorobenzene with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-5-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluorine atom can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1-(3-aminopropyl)-3-ethoxy-5-fluorobenzene or 1-(3-thiopropyl)-3-ethoxy-5-fluorobenzene.
Oxidation: Formation of 1-(3-chloropropyl)-3-ethoxy-5-fluorobenzaldehyde or 1-(3-chloropropyl)-3-ethoxy-5-fluorobenzoic acid.
Reduction: Formation of 1-(3-chloropropyl)-3-ethoxybenzene.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-fluorobenzene depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, while the ethoxy and chloropropyl groups can modulate its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-3-methoxy-5-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-(3-Chloropropyl)-3-ethoxybenzene: Lacks the fluorine atom.
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-5-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the ethoxy group can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its binding affinity for certain molecular targets. This combination of properties makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClFO |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
InChI Key |
SOCARURBRHJIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


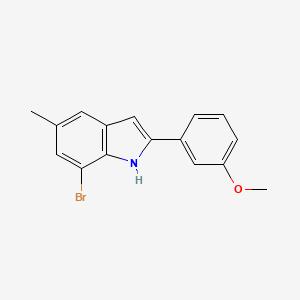
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)




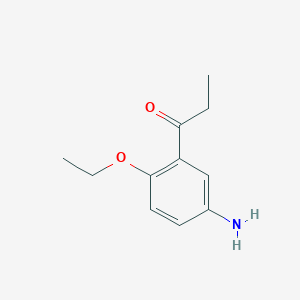
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
